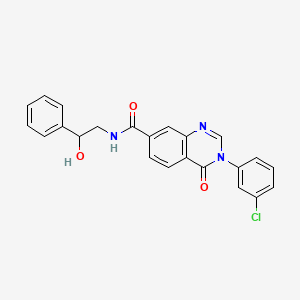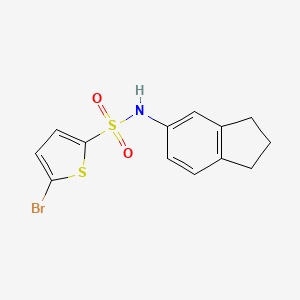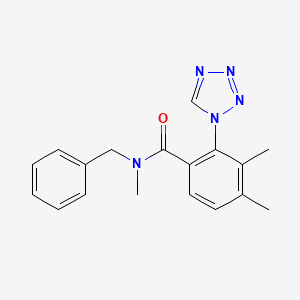
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, a hydroxy-phenylethyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.
Attachment of the Hydroxy-Phenylethyl Group: This step involves the reaction of the quinazoline intermediate with a hydroxy-phenylethyl halide under basic conditions to form the desired product.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of hydroxyl derivatives from the carbonyl group.
Substitution: Formation of substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide
- 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxamide
- 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxamide
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Propriétés
Formule moléculaire |
C23H18ClN3O3 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18ClN3O3/c24-17-7-4-8-18(12-17)27-14-26-20-11-16(9-10-19(20)23(27)30)22(29)25-13-21(28)15-5-2-1-3-6-15/h1-12,14,21,28H,13H2,(H,25,29) |
Clé InChI |
NUEXOJKYXHVSIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12168976.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12168993.png)
![3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B12168996.png)
![3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12168998.png)

![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide](/img/structure/B12169021.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12169029.png)
![2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12169035.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12169042.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B12169057.png)
